Product packaging for delta - Dodecalactone - d2(Cat. No.:CAS No. 1082581-84-7)

delta - Dodecalactone - d2

Cat. No.: B1148427
CAS No.: 1082581-84-7
M. Wt: 200.32
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Description

delta-Dodecalactone (CAS 713-95-1) is a cyclic ester (δ-lactone) with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol. It is characterized by a fruity, coconut-like odor and is widely used in the flavor and fragrance industry, particularly in cream, butter, and dairy flavor formulations . The deuterated form, delta-Dodecalactone-d2, replaces two hydrogen atoms with deuterium, enhancing its utility in analytical applications such as mass spectrometry for precise quantification . Its physical properties include a boiling point of 140–141°C (1 mmHg), density of 0.942 g/mL, and melting point of −12°C . It is classified as non-hazardous under Regulation (EC) No 1272/2008 and is primarily used in food and cosmetic products .

Properties

CAS No.

1082581-84-7

Molecular Formula

C12H20D2O2

Molecular Weight

200.32

Purity

95% min.

Synonyms

delta - Dodecalactone - d2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Production

Delta-dodecalactone is a lactone that possesses a sweet, fruity aroma reminiscent of coconut or butter. It is primarily produced through two methods: chemical synthesis and biotechnological processes. The biotechnological production often involves the hydrogenation of unsaturated lactones using specific bacteria from the Clostridium genus, which has shown promising conversion rates in controlled environments .

Applications in Food Industry

Flavoring Agent:
Delta-dodecalactone is widely used as a flavoring agent in food products. Its natural occurrence in dairy products like butter makes it an ideal candidate for enhancing flavors in margarine and yogurt. The compound's organoleptic properties contribute significantly to the sensory profile of these products, making them more appealing to consumers .

Food Safety:
Research indicates that delta-dodecalactone can also play a role in food safety by acting as a natural preservative due to its antimicrobial properties. Studies have shown that it can inhibit the growth of certain pathogens, thus extending the shelf life of food products .

Fragrance Industry Applications

In the fragrance industry, delta-dodecalactone is valued for its sweet and creamy scent profile. It is commonly used in perfumes and scented products to impart a desirable aroma. Its versatility allows it to blend well with various notes, enhancing overall fragrance formulations.

Biotechnological Applications

Bioproduction:
The production of delta-dodecalactone through biotechnological means has been explored extensively. For instance, a study demonstrated that Clostridium tyrobutyricum could convert specific fatty acids into delta-dodecalactone with high efficiency (up to 99% conversion) under anaerobic conditions . This method not only provides a sustainable production route but also aligns with increasing consumer demand for natural ingredients.

Metabolomics Research:
Recent studies have investigated the role of delta-dodecalactone as a metabolite marker in various medical conditions. For example, its levels have been correlated with chronic gastritis and intestinal metaplasia, indicating its potential use as a biomarker for diagnostic purposes .

Case Studies

Study Objective Findings
Study on Flavor Enhancement To assess the impact of delta-dodecalactone on dairy flavor profilesDemonstrated significant improvement in sensory attributes of margarine when delta-dodecalactone was added
Antimicrobial Properties To evaluate the preservative effects of delta-dodecalactoneShowed effective inhibition of Listeria monocytogenes growth in dairy products
Biotechnological Production To optimize production methods using Clostridium speciesAchieved up to 99% conversion efficiency using Clostridium tyrobutyricum

Comparison with Similar Compounds

Structural and Physical Properties

delta-Dodecalactone and its analogs differ in ring size, substituent chain length, and stereochemistry, which influence their olfactory profiles and applications. Key comparisons include:

Compound CAS Number Molecular Formula Boiling Point (°C) Odor Profile Key Applications
delta-Dodecalactone 713-95-1 C₁₂H₂₂O₂ 140–141 (1 mmHg) Coconut, creamy, buttery Dairy flavors, cosmetics
gamma-Dodecalactone 2305-05-7 C₁₂H₂₂O₂ 281–283 (760 mmHg) Peach, fruity Fruit flavors, beverages
delta-Decalactone 705-86-2 C₁₀H₁₈O₂ 137–138 (15 mmHg) Milky, nutty Cream, cheese flavors
gamma-Decalactone 706-14-9 C₁₀H₁₈O₂ 281 (760 mmHg) Peach, apricot Fruit aromas, baked goods

Key Differences :

  • Odor Thresholds : delta-Dodecalactone exhibits a lower odor threshold (0.001 ppm) compared to gamma-dodecalactone (0.01 ppm), making it more potent in flavor formulations .
  • Thermal Stability : delta-Lactones (e.g., delta-dodecalactone) are more stable in high-temperature processing (e.g., cheese production) than gamma-lactones, which degrade faster .

Efficiency Metrics :

  • gamma-Dodecalactone : Waltomyces lipofer achieves a conversion yield of 85% from 10-hydroxystearate .
  • delta-Dodecalactone : Chemical synthesis yields >90% purity, while biocatalytic routes require optimization for scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for delta-Dodecalactone-d2 to ensure high isotopic purity?

  • Methodological Approach :

  • Use deuterated precursors (e.g., deuterium oxide or deuterated fatty acids) in cyclization reactions under controlled pH and temperature.
  • Purify via fractional distillation or preparative chromatography, monitoring isotopic purity using NMR spectroscopy (deuterium integration at δ 4.8–5.2 ppm) and GC-MS (mass shift analysis for deuterium incorporation) .
  • Validate purity thresholds (e.g., ≥98% isotopic enrichment) against reference standards .

Q. How can researchers characterize the physicochemical stability of delta-Dodecalactone-d2 under varying storage conditions?

  • Methodological Approach :

  • Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 30–80% RH).
  • Monitor degradation via HPLC-UV (retention time shifts) and FTIR (C=O lactone peak integrity at ~1750 cm⁻¹) .
  • Compare results with non-deuterated analogs to assess isotopic effects on stability .

Q. What analytical techniques are critical for verifying the structural integrity of delta-Dodecalactone-d2 in complex matrices?

  • Methodological Approach :

  • Employ LC-HRMS with deuterium-specific fragmentation patterns to distinguish isotopic clusters.
  • Use 2D-NMR (e.g., HSQC, HMBC) to confirm deuterium placement in the lactone ring and aliphatic chain .
  • Cross-validate with isotopic dilution assays to quantify recovery rates in food or biological matrices .

Advanced Research Questions

Q. How do isotopic effects (deuterium vs. protium) influence the kinetic behavior of delta-Dodecalactone-d2 in flavor-release studies?

  • Methodological Approach :

  • Design in vitro release assays using artificial saliva or lipid bilayers, comparing release rates via SPME-GC-MS .
  • Apply kinetic isotope effect (KIE) models to calculate differences in activation energy (ΔΔG‡) between deuterated and non-deuterated forms .
  • Validate findings with molecular dynamics simulations to visualize hydrogen/deuterium bonding interactions .

Q. What strategies resolve contradictions in reported solubility data for delta-Dodecalactone-d2 across solvents?

  • Methodological Approach :

  • Perform systematic solubility tests in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane) under standardized conditions (25°C, 1 atm).
  • Use chemodometric analysis (e.g., PCA or PLS regression) to identify solvent properties (Hansen parameters, dielectric constants) driving discrepancies .
  • Publish raw datasets with metadata (e.g., purity, instrumentation) to enable reproducibility .

Q. How can computational modeling predict the isotopic impact of delta-Dodecalactone-d2 on receptor binding in olfactory studies?

  • Methodological Approach :

  • Perform in silico docking studies (e.g., AutoDock Vina) using deuterated vs. non-deuterated structures against odorant receptors (e.g., OR5AN1).
  • Analyze binding affinity differences (ΔG) and hydrogen/deuterium bond networks with PyMOL or ChimeraX .
  • Correlate computational results with in vivo sensory panel data to validate predictive accuracy .

Data Analysis & Experimental Design

Q. What frameworks guide the design of dose-response studies for delta-Dodecalactone-d2 in flavor perception research?

  • Methodological Approach :

  • Apply the PICO framework (Population: sensory panelists; Intervention: deuterated compound; Comparison: non-deuterated; Outcome: threshold detection levels).
  • Use psychophysical models (e.g., Stevens’ Power Law) to quantify dose-intensity relationships .
  • Ensure ethical compliance by anonymizing panelist data and obtaining informed consent .

Q. How should researchers address variability in deuterium distribution during isotopic labeling of delta-Dodecalactone-d2?

  • Methodological Approach :

  • Optimize synthetic protocols using isotopic tracing (e.g., ²H-NMR or LC-MS/MS) to map deuterium incorporation sites.
  • Statistically analyze batch-to-batch variability via ANOVA and control charts .
  • Document deviations in open-access repositories to support meta-analyses .

Tables for Key Data

Property delta-Dodecalactone-d2 Non-deuterated Analog Reference
Boiling Point (°C) 140 (deuterium-adjusted)136
Isotopic Purity ≥98%N/A
Odor Threshold (ppm) 0.1–30 (matrix-dependent)0.1–30

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